

Personal protective equipment for handling Teglicar

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Compound of Interest

Compound Name: Teglicar

Cat. No.: B1242479

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Essential Safety and Handling Guide for Teglicar

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of **Teglicar**, a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for **Teglicar** is not publicly available, information on structurally related compounds and general laboratory safety principles dictate the following precautions. **Teglicar** is a fine chemical for research use and should be handled with care.

Recommended Personal Protective Equipment:

- **Eye Protection:** Chemical safety goggles or a face shield are mandatory to prevent eye contact.
- **Hand Protection:** Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

- Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
- Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Operational and Disposal Plans

Receiving and Storage:

- Upon receipt, visually inspect the container for any damage or leaks.
- **Teglicar** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
- Recommended storage temperatures are -20°C for long-term storage (up to 3 years for the solid form) and -80°C for stock solutions (for up to 6 months).^[1]

Handling and Preparation of Solutions:

- All handling of solid **Teglicar** should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Avoid the formation of dust and aerosols.
- For solution preparation, use the appropriate solvent as indicated in the solubility data table. Sonication may be required to dissolve the compound.^[1]
- Hygroscopic DMSO can affect solubility; use newly opened DMSO for preparing solutions.^[1]

Spill Management:

- In case of a spill, evacuate the area and ensure adequate ventilation.
- Wear appropriate PPE as described above.
- For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

- For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
- Clean the spill area thoroughly with a suitable detergent and water.

Disposal:

- Dispose of waste **Teglicar** and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
- Do not dispose of down the drain or with general household waste.

Quantitative Data

The following tables summarize the key quantitative data for **Teglicar**.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₂₂ H ₄₅ N ₃ O ₃	[2]
Molecular Weight	399.61 g/mol	[1]
CAS Number	250694-07-6	[1][2]
Appearance	White to off-white solid	[1]

Solubility

Solvent	Solubility	Notes	Source
Ethanol	100 mg/mL (250.24 mM)	Requires sonication and heating to 60°C	[1]
DMSO	19 mg/mL (47.55 mM)	Requires sonication; hygroscopic DMSO can impact solubility	[1]
Water	10 mg/mL (25.02 mM)	Requires sonication	[1]

Experimental Protocols

The following are examples of experimental protocols involving **Teglicar**, based on published research.

In Vitro Study: Inhibition of Glucose and Ketone Body Production in Isolated Hepatocytes

- **Hepatocyte Isolation:** Isolate hepatocytes from 16-hour fasted rats using collagenase digestion.
- **Incubation:** Incubate the isolated hepatocytes in a Krebs medium containing 10:1 lactate/pyruvate and 1 mmol/L oleate.
- **Teglicar Treatment:** Add **Teglicar** at various concentrations (e.g., up to 10 μ M) to the hepatocyte culture.
- **Analysis:** After a 2-hour incubation, measure the cumulative glucose and ketone bodies in the medium. A concentration-dependent reduction in both is expected.[\[3\]](#)

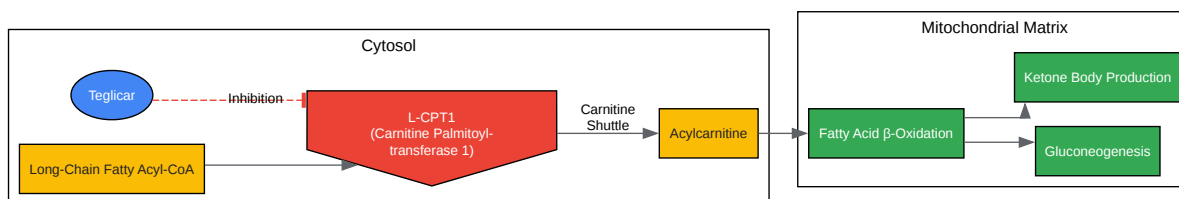
In Vivo Study: Assessment of Antihyperglycemic Effects in db/db Mice

- **Animal Model:** Use 8-week-old db/db mice.
- **Administration:** Administer **Teglicar** at a dose of 50 mg/kg twice a day via gavage for 45 days.
- **Monitoring:** Measure daily food and water intake. Monitor postabsorptive glycemia at regular intervals (e.g., 28, 35, and 45 days).
- **Endpoint Analysis:** After the treatment period, collect blood samples to measure serum fructosamine, insulin, triglycerides, and other relevant biochemical markers. An insulin tolerance test can also be performed.[\[3\]](#)

Signaling Pathway and Mechanism of Action

Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1). L-CPT1 is a key enzyme in the fatty acid β -oxidation pathway, responsible for the transport of long-chain fatty acids into the mitochondrial matrix. By inhibiting

L-CPT1, **Teglicar** blocks this transport, leading to a decrease in fatty acid oxidation and a subsequent reduction in gluconeogenesis and ketone body production.



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Caption: Mechanism of action of **Teglicar**.

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